(R)-tert-Butyl(4-hydroxybutan-2-yl)carbamic acid
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Overview
Description
®-tert-Butyl(4-hydroxybutan-2-yl)carbamic acid is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl(4-hydroxybutan-2-yl)carbamic acid typically involves the asymmetric reduction of 4-hydroxy-2-butanone. One common method employs a strain of Pichia jadinii, which catalyzes the reduction with high stereoselectivity . The optimal conditions for this biocatalytic process include a pH of 7.4, a temperature of 30°C, and the presence of glucose as a co-substrate.
Industrial Production Methods
Industrial production of this compound often involves enzyme-catalyzed reactions with cofactor regeneration systems. For example, NAD±dependent glycerol dehydrogenase and NADH oxidase can be immobilized on functionalized single-walled carbon nanotubes to enhance the stability and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl(4-hydroxybutan-2-yl)carbamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include derivatives such as ®-1,3-butanediol and other chiral alcohols, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
®-tert-Butyl(4-hydroxybutan-2-yl)carbamic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is an intermediate in the synthesis of various pharmaceuticals, including antibiotics and antiviral agents.
Mechanism of Action
The mechanism of action of ®-tert-Butyl(4-hydroxybutan-2-yl)carbamic acid involves its interaction with specific enzymes and molecular targets. For instance, in biocatalytic processes, the compound acts as a substrate for enzymes like glycerol dehydrogenase, which catalyze its conversion to other valuable products. The molecular pathways involved include the regeneration of cofactors such as NAD+ and NADH, which are essential for maintaining the activity of these enzymes .
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl (4-hydroxybutan-2-yl)carbamate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
®-tert-Butyl(4-hydroxybutan-2-yl)carbamic acid is unique due to its high stereoselectivity and its ability to serve as a versatile intermediate in the synthesis of various chiral compounds. Its structural properties allow for efficient interaction with enzymes, making it a valuable tool in biocatalysis and pharmaceutical synthesis .
Properties
IUPAC Name |
tert-butyl-[(2R)-4-hydroxybutan-2-yl]carbamic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(5-6-11)10(8(12)13)9(2,3)4/h7,11H,5-6H2,1-4H3,(H,12,13)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXRMDAHTONQSR-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N(C(=O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCO)N(C(=O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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